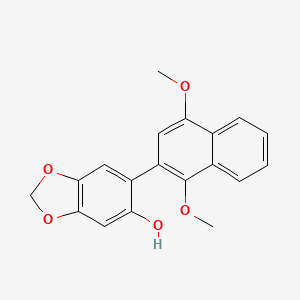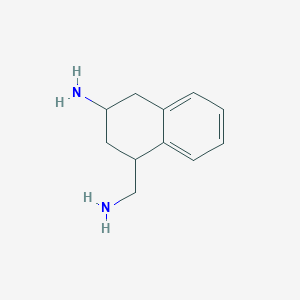![molecular formula C12H15ClO3 B14262111 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one CAS No. 134582-20-0](/img/structure/B14262111.png)
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one is an organic compound that has garnered attention due to its potential applications in various fields, including pharmaceuticals and chemical synthesis. This compound is characterized by its unique structure, which includes a chloro group, a phenoxy group, and a methoxyethyl group attached to a propan-2-one backbone.
Méthodes De Préparation
The synthesis of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one can be achieved through several methods. One common approach involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an intermediate, which is then reacted with a suitable base to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or ethanol .
Industrial production methods often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of selective β1-blocker drugs, such as metoprolol, which are used to treat cardiovascular diseases.
Chemical Synthesis: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one involves its interaction with specific molecular targets. In the context of its use as a pharmaceutical intermediate, the compound undergoes enzymatic transformations to form active drugs that target β1-adrenergic receptors. These receptors play a crucial role in regulating heart rate and blood pressure .
Comparaison Avec Des Composés Similaires
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one can be compared with similar compounds such as:
Propranolol: Another β-blocker with a different chemical structure but similar therapeutic applications.
Atenolol: A β1-blocker with a different side chain but similar mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
134582-20-0 |
|---|---|
Formule moléculaire |
C12H15ClO3 |
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one |
InChI |
InChI=1S/C12H15ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5H,6-9H2,1H3 |
Clé InChI |
GSHJVRILGUFANK-UHFFFAOYSA-N |
SMILES canonique |
COCCC1=CC=C(C=C1)OCC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


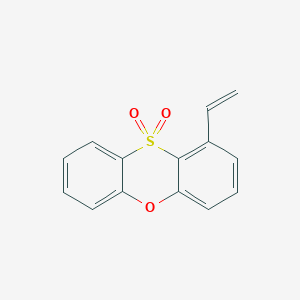
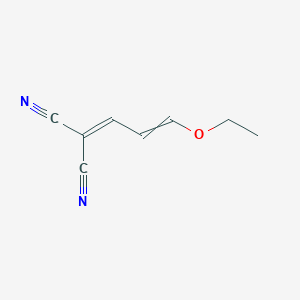

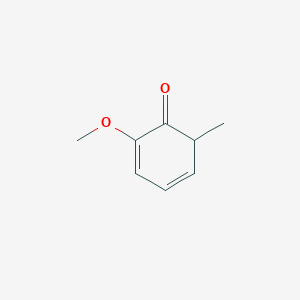
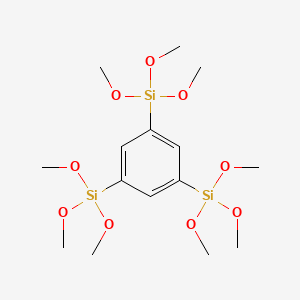
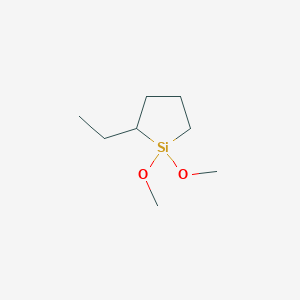
![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)
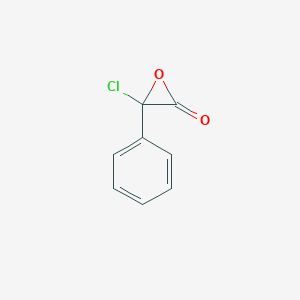
![3H-Thiireno[i]indolizine](/img/structure/B14262081.png)
![{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14262082.png)
![1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]-](/img/structure/B14262088.png)
![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)
